7-Methyldeoxycholic acid

Bile acid metabolism Hepatic biotransformation Metabolic stability

7-Methyldeoxycholic acid (7-Me-DCA; CAS 109582-23-2), also designated 3α,12α-dihydroxy-7ξ-methyl-5β-cholanoic acid, is a synthetic bile acid analogue belonging to the 7-methyl bile acid class. It was originally developed alongside 7β-methyl-cholic acid and 7α-methyl-ursocholic acid as part of a systematic effort to create cholelitholytic agents resistant to bacterial 7-dehydroxylation.

Molecular Formula C25H42O4
Molecular Weight 406.6 g/mol
CAS No. 109582-23-2
Cat. No. B010058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyldeoxycholic acid
CAS109582-23-2
Synonyms3 alpha, 12 alpha-dihydroxy-7-xi-methyl-5 beta-cholanoic acid
7-Me-DCA
7-methyldeoxycholic acid
Molecular FormulaC25H42O4
Molecular Weight406.6 g/mol
Structural Identifiers
SMILESCC1CC2CC(CCC2(C3C1C4CCC(C4(C(C3)O)C)C(C)CCC(=O)O)C)O
InChIInChI=1S/C25H42O4/c1-14(5-8-22(28)29)18-6-7-19-23-15(2)11-16-12-17(26)9-10-24(16,3)20(23)13-21(27)25(18,19)4/h14-21,23,26-27H,5-13H2,1-4H3,(H,28,29)/t14-,15?,16-,17-,18?,19+,20+,21+,23+,24+,25-/m1/s1
InChIKeyUTDFMMXQANBWNX-CWUPUNKTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyldeoxycholic Acid (CAS 109582-23-2): A Methyl-Modified Dihydroxy Bile Acid for Differentiated Biliary Lipid Research


7-Methyldeoxycholic acid (7-Me-DCA; CAS 109582-23-2), also designated 3α,12α-dihydroxy-7ξ-methyl-5β-cholanoic acid, is a synthetic bile acid analogue belonging to the 7-methyl bile acid class [1]. It was originally developed alongside 7β-methyl-cholic acid and 7α-methyl-ursocholic acid as part of a systematic effort to create cholelitholytic agents resistant to bacterial 7-dehydroxylation [2]. The introduction of a methyl group at the C-7 position of the deoxycholic acid scaffold produces a mixture of epimers (7ξ-methyl), fundamentally altering the molecule's metabolic fate while preserving its intestinal absorption and enterohepatic circulation properties [1].

Why Deoxycholic Acid and Other Unmodified Bile Acids Cannot Substitute for 7-Methyldeoxycholic Acid


Deoxycholic acid (DCA), although structurally similar and sharing the same 3α,12α-dihydroxy substitution pattern, undergoes extensive bacterial 7α-dehydroxylation in the intestine—a biotransformation that 7-methyldeoxycholic acid completely resists [1]. More critically, DCA and 7-Me-DCA exert opposing effects on biliary phospholipid secretion and bile lithogenicity in the same experimental model: DCA infusion suppresses phospholipid output and increases lithogenicity, whereas 7-Me-DCA stimulates phospholipid secretion and reduces lithogenic potential [1]. Simple substitution with DCA would therefore reverse the key biological readout. Other in-class bile acids such as chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA) differ in hydroxylation pattern (3α,7α- vs. 3α,12α-), receptor selectivity, and metabolic liability, making them unsuitable surrogates for experiments requiring the specific 3α,12α-dihydroxy-7-methyl pharmacophore [2].

Quantitative Comparative Evidence for 7-Methyldeoxycholic Acid Versus Deoxycholic Acid and Related Bile Acids


Complete Resistance to 7α-Hydroxylation: 7-Me-DCA Shows Zero Metabolic Conversion vs. 20% for Deoxycholic Acid

In the definitive head-to-head study in bile fistula hamsters, 7-methyldeoxycholic acid exhibited complete metabolic resistance to 7α-hydroxylation, whereas the parent compound deoxycholic acid underwent 20% conversion to cholic acid under identical conditions [1]. This is the most quantitatively precise differentiation between the two compounds and establishes that the 7-methyl group provides absolute blockade of this hepatic hydroxylation pathway.

Bile acid metabolism Hepatic biotransformation Metabolic stability

Opposing Effects on Biliary Phospholipid Secretion and Lithogenicity: 7-Me-DCA Stimulates Phospholipid Output and Reduces Lithogenicity While DCA Does the Opposite

During intravenous infusion in the bile fistula hamster model, deoxycholic acid failed to increase biliary phospholipid secretion and rendered bile more lithogenic. In direct contrast, 7-methyldeoxycholic acid stimulated phospholipid secretion and produced bile that was less lithogenic [1]. This qualitative divergence in a critical biliary lipid parameter has direct relevance for gallstone research and represents a functional differentiation not achievable with unmodified DCA.

Biliary lipid secretion Gallstone prevention Phospholipid metabolism

Resistance to Bacterial 7-Dehydroxylation: A Class-Defining Property of 7-Methyl Bile Acids

The 7-methyl substitution confers resistance to bacterial 7-dehydroxylation across multiple bile acid scaffolds. For the closely related 7β-methyl-cholic acid, only 31% of the administered dose underwent any transformation, with the majority recovered unchanged in feces, whereas natural cholate was completely 7-dehydroxylated to deoxycholate [1]. For 7-methyldeoxycholic acid specifically, its demonstrated resistance to hepatic 7α-hydroxylation and the well-established class effect of 7-methylation on blocking bacterial 7-dehydroxylase activity support conservation of the dihydroxy structure throughout the enterohepatic cycle [2]. In vitro enzyme assays confirm that 7-methyl-chenodeoxycholic acid (7-MeCDC) inhibits bacterial 7α-dehydroxylase by 66% at 50 μM, while the natural substrate is fully processed [3].

Bacterial 7-dehydroxylation Enterohepatic circulation Gut microbiome metabolism

Preserved Intestinal Absorption and Hepatic Extraction Despite 7-Methyl Modification

In the direct comparative study, both deoxycholic acid and 7-methyldeoxycholic acid were efficiently absorbed from the intestine, extracted by the liver, and excreted into bile as taurine and glycine conjugates, with no significant impairment attributable to the 7-methyl group [1]. This finding is consistent across the broader 7-methyl bile acid class: the introduction of a 7-methyl group does not interfere with intestinal absorption, hepatic extraction, or biliary secretion, as confirmed for 7β-methyl-cholic acid and 7α-methyl-ursocholic acid [2]. This preservation of pharmacokinetic competence is not universal among bile acid modifications—certain side-chain alterations and sulfonate substitutions can substantially reduce intestinal transport efficiency [3].

Intestinal absorption Hepatic extraction Enterohepatic circulation

7-Methylation of Bile Acids Enhances TGR5 Agonist Potency While Reducing FXR Activation: A Class-Level Receptor Selectivity Shift

Although direct TGR5/FXR data for 7-methyldeoxycholic acid itself are not published, the effect of 7-methylation on bile acid receptor pharmacology has been established across two independent chemical series. For ursodeoxycholic acid (UDCA), 7α-methylation yielded a derivative with significantly higher TGR5 affinity and activation capacity relative to UDCA, while simultaneously exhibiting reduced FXR activation ability [1]. In the chenodeoxycholic acid (CDCA) series, 7-methylation of CDCA derivatives produced a dramatic increase in TGR5 agonist potency, enabling identification of a 5.6 nM TGR5 agonist [2]. The conserved structure-activity relationship—whereby 7-methylation shifts receptor selectivity toward TGR5 and away from FXR—provides a class-level rationale for selecting 7-methylated bile acids, including 7-Me-DCA, for TGR5-focused studies.

TGR5 activation FXR selectivity GPCR bile acid receptor

Recommended Research and Industrial Application Scenarios for 7-Methyldeoxycholic Acid


Biliary Lipid Secretion and Cholesterol Gallstone Pathogenesis Studies

7-Me-DCA is uniquely suited for investigating the relationship between bile acid structure and biliary phospholipid secretion. Unlike DCA, which suppresses phospholipid output and promotes lithogenic bile, 7-Me-DCA stimulates phospholipid secretion and reduces lithogenicity [1]. This makes it a critical tool for laboratories studying the molecular determinants of cholesterol gallstone formation, particularly in hamster or prairie dog models where the gallstone-protective effect of phospholipid co-secretion can be probed using a dihydroxy bile acid scaffold that does not convert to cholic acid in vivo.

Metabolic Stability and Enterohepatic Circulation Studies Requiring Non-Dehydroxylatable Bile Acid Probes

For experiments requiring a bile acid that maintains its dihydroxy structure throughout multiple enterohepatic cycles, 7-Me-DCA provides a validated solution. The 7-methyl group blocks both hepatic 7α-hydroxylation (0% conversion vs. 20% for DCA) [1] and, by class-level conservation, bacterial 7-dehydroxylation, which is the primary route of secondary bile acid formation in the colon [2]. This metabolic inertness at the 7-position enables pharmacokinetic tracking of the intact molecule and eliminates confounding metabolic conversion to trihydroxy or monohydroxy species.

TGR5 Receptor Pharmacology and Bile Acid Receptor Selectivity Profiling

The 7-methyl bile acid scaffold has been independently validated as a privileged pharmacophore for TGR5 agonism with reduced FXR activation, with 7-methylated CDCA derivatives achieving single-digit nanomolar TGR5 potency (5.6 nM) [3]. 7-Me-DCA, as the deoxycholic acid-based member of the 7-methyl bile acid family, provides an alternative 3α,12α-dihydroxy scaffold for exploring TGR5 structure-activity relationships, complementing CDCA-based and UDCA-based 7-methyl series [4].

Reference Standard for Bile Acid Analytical Method Development

7-Me-DCA (CAS 109582-23-2), with its defined molecular formula C₂₅H₄₂O₄ and molecular weight 406.6 g/mol, serves as a chromatographic and mass spectrometric reference for distinguishing synthetic 7-methyl bile acids from endogenous bile acids in complex biological matrices. Its synthesis and structural characterization by proton NMR and mass spectrometry have been rigorously described [5], providing the analytical framework needed for method validation in HPLC-MS/MS-based bile acid profiling studies.

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